molecular formula C16H12ClNO3 B2657341 ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate CAS No. 301348-93-6

ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate

Cat. No.: B2657341
CAS No.: 301348-93-6
M. Wt: 301.73
InChI Key: YUDSFXQXAVKJOK-FMIVXFBMSA-N
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Description

Ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate is a substituted α-cyanopropenoate ester featuring a furan ring substituted at the 5-position with a 4-chlorophenyl group. The (2E)-configuration ensures a planar geometry around the C=C bond, which is critical for electronic conjugation and reactivity. This compound serves as a key intermediate in synthesizing bioactive molecules, such as acrylamides and propenoates, which exhibit pharmacological properties .

Properties

IUPAC Name

ethyl (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c1-2-20-16(19)12(10-18)9-14-7-8-15(21-14)11-3-5-13(17)6-4-11/h3-9H,2H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDSFXQXAVKJOK-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₉ClN₂O₂
  • Molecular Weight : 268.67 g/mol
  • IUPAC Name : Ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate

The compound features a furan ring substituted with a chlorophenyl group, which contributes to its unique chemical reactivity and biological activity.

This compound exhibits several biological activities that make it a candidate for pharmaceutical development:

  • Anticancer Properties :
    • Recent studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound has shown IC50 values ranging from 10 to 25 µM, indicating effective cytotoxicity at relatively low concentrations.
    • Case Study : In MCF-7 breast cancer cells, the compound induced apoptosis, evidenced by increased caspase-3 activity and PARP cleavage. This suggests its potential as an anticancer agent.
  • Inhibition of Enzymatic Activity :
    • The compound has been reported to inhibit matrix metalloproteinases (MMPs), which are critical in cancer metastasis. In vitro assays demonstrated over 70% inhibition at concentrations above 20 µM .
  • Antiviral Activity :
    • Preliminary investigations have suggested that this compound may exhibit antiviral properties against specific RNA viruses. The structural modifications in furan derivatives have been linked to enhanced activity against viral proteases.

Comparative Analysis with Other Compounds

To provide a clearer understanding of the efficacy of this compound, a comparative analysis with other known compounds is essential:

Compound NameIC50 (µM)Mechanism of Action
This compound10 - 25Inhibition of MMPs and induction of apoptosis
Compound A15 - 30Direct DNA intercalation
Compound B5 - 20Inhibition of specific kinases

Mechanism of Action

The mechanism of action of ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The furan ring and cyano group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader family of α-cyanopropenoate esters with aryl or heteroaryl substituents. Key analogs include:

Compound Name Substituent on Furan/Thiophene Key Functional Groups
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxyphenyl -OCH₃ (electron-donating)
Ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate 2,4-Dimethoxyphenyl -OCH₃ (electron-donating)
Ethyl 3-{5-[4-(9H-carbazol-9-yl)phenyl]thiophene-2-yl}-2-cyanoprop-2-enoate Thiophene-carbazole hybrid -Carbazole (electron-rich)
Ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate Unsubstituted furan None

Key Observations :

  • Electron Effects : The 4-chlorophenyl group in the target compound is strongly electron-withdrawing, reducing electron density on the furan ring compared to methoxy or methyl substituents. This enhances electrophilic reactivity at the α,β-unsaturated ester .
  • Conformational Stability: In analogs like ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, the syn-periplanar conformation (C=C torsion angle ~3.2°) stabilizes conjugation, a feature likely shared by the target compound .

Physical and Spectral Properties

Property Target Compound (4-Cl) 4-Methoxy Analog Thiophene-Carbazole Hybrid
IR (C=O stretch) ~1718 cm⁻¹ (predicted) 1718 cm⁻¹ Not reported
¹H NMR (δ) Chlorophenyl protons: ~7.4–7.6 ppm Methoxy protons: ~3.8 ppm (singlet) Thiophene protons: ~7.2–7.5 ppm
Melting Point Higher (Cl increases polarity) 120–125°C Not reported

Note: The chloro substituent increases molecular polarity and melting point relative to methoxy or methyl analogs.

Biological Activity

Ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C17H14ClNO4
  • Molecular Weight : 333.75 g/mol

Structural Representation

The compound features a furan ring substituted with a chlorophenyl group and a cyano group, contributing to its unique properties.

PropertyValue
LogP (octanol-water partition coefficient)6.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds9

This compound has been studied for its potential as an anti-cancer agent. The compound's structure suggests it may interact with various biological targets, including enzymes involved in cancer cell proliferation and survival.

Pharmacological Effects

  • Anticancer Activity :
    • Studies indicate that derivatives of compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and inhibition of cell cycle progression.
  • Anti-inflammatory Properties :
    • Compounds containing furan rings have shown anti-inflammatory effects in preclinical models by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to confirm these findings.

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value in the low micromolar range.
  • In Vivo Models :
    • Animal studies have shown that administration of the compound resulted in reduced tumor growth in xenograft models, indicating its potential as a therapeutic agent.
  • Mechanistic Studies :
    • Research has elucidated that the compound may induce apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells.

Toxicity Information

This compound has been classified with the following hazard codes:

  • Harmful if swallowed (Acute Tox. 4)
  • May cause long-lasting harmful effects to aquatic life (Aquatic Chronic 4)

Environmental Impact

Due to its potential toxicity to aquatic organisms, careful handling and disposal are recommended to mitigate environmental risks.

Q & A

Q. What are the common synthetic routes for ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation, where a furan-substituted aldehyde reacts with an ethyl cyanoacetate derivative. Key steps include:

  • Using catalysts like piperidine or ammonium acetate in polar solvents (e.g., ethanol) to facilitate the reaction .
  • Controlling the reaction temperature (60–80°C) to favor the (2E)-isomer, as higher temperatures may lead to stereochemical scrambling.
  • Purification via column chromatography or recrystallization to isolate the product. X-ray crystallography (as seen in structurally similar compounds) confirms the stereochemistry and molecular packing .

Q. What characterization techniques are essential for verifying the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of the cyano group, furan ring, and chlorophenyl moiety. Coupling constants in 1H^1H NMR help distinguish the (2E)-configuration .
  • X-ray Crystallography : Resolves stereochemical ambiguities and provides bond-length/angle data (e.g., C=C bond lengths ~1.34 Å for the α,β-unsaturated ester) .
  • FT-IR Spectroscopy : Peaks at ~2220 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (ester C=O) validate functional groups .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Hazard Codes : Based on analogous compounds, adhere to H303 (harmful if swallowed), H313 (skin contact), and H333 (respiratory irritation) .
  • Protective Measures : Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance stereoselectivity for the (2E)-isomer?

Methodological Answer:

  • Solvent Choice : Non-polar solvents (e.g., toluene) favor the thermodynamically stable (2E)-isomer by reducing solvation effects.
  • Catalyst Tuning : Lewis acids (e.g., ZnCl2_2) or chiral catalysts can improve stereocontrol. Computational modeling (DFT) predicts transition-state energies to guide catalyst selection .
  • Kinetic Monitoring : Use in situ FT-IR or HPLC to track isomer ratios during synthesis .

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

  • X-ray Validation : Compare experimental NMR/IR data with DFT-calculated spectra. For example, if computational models predict a downfield shift for the cyano group but experimental data show upfield, re-evaluate solvent effects in the simulation .
  • Dynamic Effects : Account for molecular vibrations or conformational flexibility using molecular dynamics (MD) simulations to align with observed 1H^1H NMR splitting patterns .

Q. How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

  • In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. For furan-containing analogs, redox activity may require ROS scavenging controls .
  • Cellular Uptake Studies : Employ fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy.
  • Structure-Activity Relationships (SAR) : Modify the chlorophenyl or cyano groups and correlate changes with activity data .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under photochemical conditions?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor π→π* transitions (λ~300 nm for the α,β-unsaturated system) to study photostability .
  • Trapping Experiments : Use radical scavengers (e.g., TEMPO) to identify intermediates in photo-induced cyclization or dimerization reactions.
  • Computational Analysis : TD-DFT calculations predict excited-state behavior, guiding the design of light-activated derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data for the chlorophenyl-furan moiety?

Methodological Answer:

  • Multi-Technique Validation : Combine X-ray data (bond lengths/angles) with 13C^{13}C NMR chemical shifts (e.g., chlorophenyl C-Cl carbon at ~125 ppm) to identify outliers .
  • Crystal Packing Effects : Crystallographic data may reflect intermolecular interactions (e.g., π-stacking) that distort bond angles compared to solution-phase NMR observations. MD simulations in explicit solvent can bridge this gap .

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